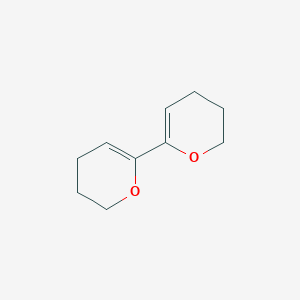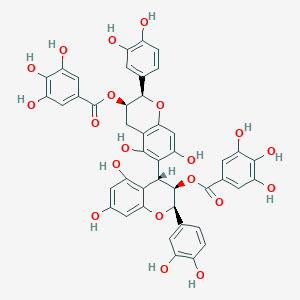
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a pyran ring structure and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is not well understood. However, studies have shown that it inhibits the growth of various microorganisms and cancer cells. It has been suggested that the compound may interfere with the cell membrane or DNA synthesis of these cells.
Biochemical and physiological effects:
Studies have shown that 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran exhibits low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the compound's safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without degradation. However, the compound's low solubility in water and some organic solvents can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in drug discovery and catalysis. Additionally, further studies are needed to fully understand the compound's mechanism of action and safety profile.
Méthodes De Synthèse
The synthesis of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been achieved using different methods. One of the commonly used methods is the acid-catalyzed cyclization of 2,5-dihydroxy-3,4-dimethylfuran with formaldehyde. This method yields the desired compound in good yields and purity. Other methods include the use of Lewis acids, such as boron trifluoride etherate, to catalyze the reaction between 2,5-dihydroxy-3,4-dimethylfuran and paraformaldehyde.
Applications De Recherche Scientifique
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
109669-49-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H14O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h5-6H,1-4,7-8H2 |
Clé InChI |
IEHGNSGJVJDXJT-UHFFFAOYSA-N |
SMILES |
C1CC=C(OC1)C2=CCCCO2 |
SMILES canonique |
C1CC=C(OC1)C2=CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



